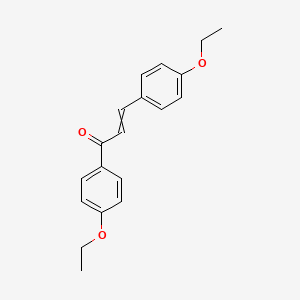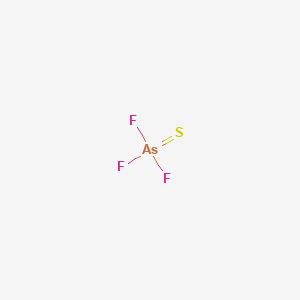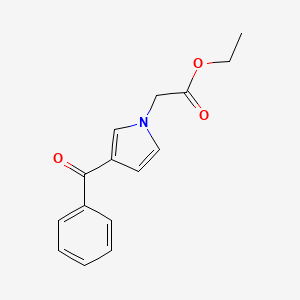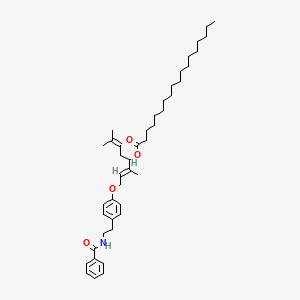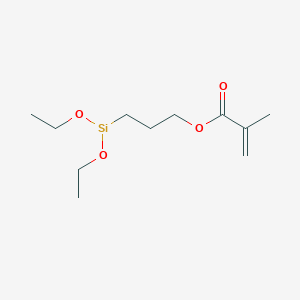
3-Methacryloxypropyldiethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is an organosilicon compound that features both a silane and a methacrylate group. This dual functionality makes it a valuable compound in various fields, including materials science and polymer chemistry. The presence of the silane group allows for strong adhesion to inorganic substrates, while the methacrylate group enables polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The silane group can hydrolyze in the presence of water, followed by condensation to form siloxane bonds.
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis and Condensation: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Polymers: Formed through the polymerization of the methacrylate group.
Siloxanes: Formed through the hydrolysis and condensation of the silane group.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Polymer Chemistry: Utilized in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Employed in the production of adhesives, sealants, and coatings with improved durability and performance.
Mechanism of Action
The mechanism of action of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE involves the interaction of its functional groups with various substrates. The silane group can form strong covalent bonds with inorganic surfaces through hydrolysis and condensation reactions, while the methacrylate group can undergo polymerization to form cross-linked networks. These interactions enhance the mechanical properties and adhesion of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyl trimethoxysilane
- 3-(Methacryloyloxy)propyl triethoxysilane
Uniqueness
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is unique due to its combination of ethoxy groups and a methacrylate group. This combination provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. The ethoxy groups offer better compatibility with organic solvents compared to methoxy groups, which can be advantageous in certain formulations.
Properties
Molecular Formula |
C11H21O4Si |
|---|---|
Molecular Weight |
245.37 g/mol |
InChI |
InChI=1S/C11H21O4Si/c1-5-14-16(15-6-2)9-7-8-13-11(12)10(3)4/h3,5-9H2,1-2,4H3 |
InChI Key |
XHSFCQLXIOUNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(=C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


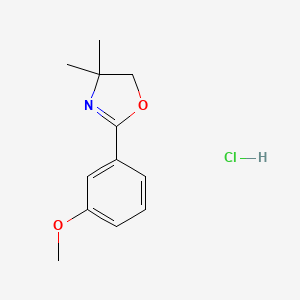
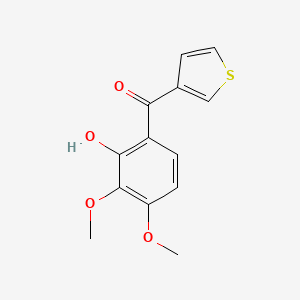
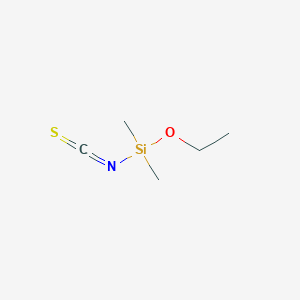
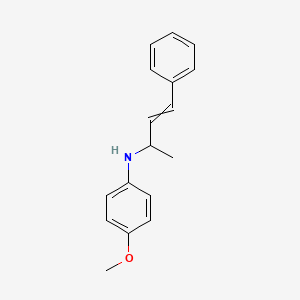
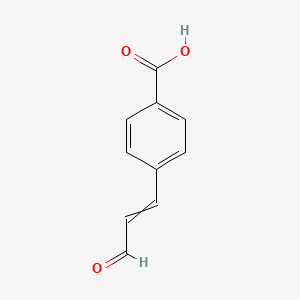
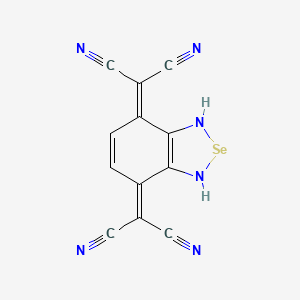
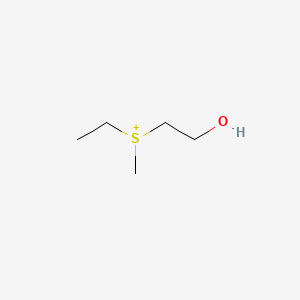
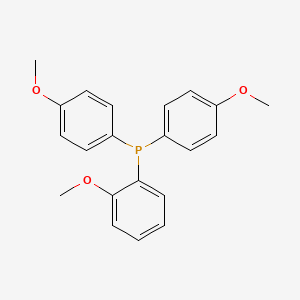
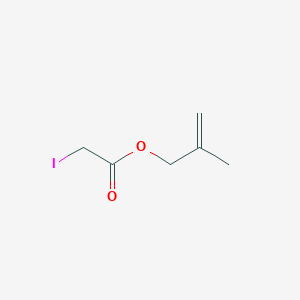
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
